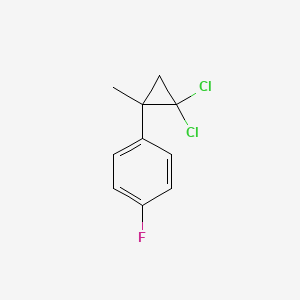

1-(2,2-Dichloro-1-methylcyclopropyl)-4-fluorobenzene

Description

1-(2,2-Dichloro-1-methylcyclopropyl)-4-fluorobenzene is a fluorinated aromatic compound featuring a cyclopropane ring substituted with two chlorine atoms and a methyl group.

Properties

CAS No. |

25108-73-0 |

|---|---|

Molecular Formula |

C10H9Cl2F |

Molecular Weight |

219.08 g/mol |

IUPAC Name |

1-(2,2-dichloro-1-methylcyclopropyl)-4-fluorobenzene |

InChI |

InChI=1S/C10H9Cl2F/c1-9(6-10(9,11)12)7-2-4-8(13)5-3-7/h2-5H,6H2,1H3 |

InChI Key |

ZATYZDDQMIUDIB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1(Cl)Cl)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dichloro-1-methylcyclopropyl)-4-fluorobenzene typically involves the cyclopropanation of a suitable precursor, followed by chlorination and fluorination steps. One common method involves the reaction of 4-fluorobenzyl chloride with 2,2-dichloro-1-methylcyclopropane under specific conditions to yield the desired product. The reaction conditions often include the use of a strong base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF), to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as distillation and chromatography, would be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dichloro-1-methylcyclopropyl)-4-fluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the cyclopropyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the compound can lead to the removal of halogen atoms or the reduction of the benzene ring.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.

Scientific Research Applications

Pharmaceutical Applications

1-(2,2-Dichloro-1-methylcyclopropyl)-4-fluorobenzene has been investigated for its potential use in drug development. Its structural characteristics allow for modifications that can enhance biological activity.

- Case Study : Research indicates that derivatives of this compound can serve as intermediates in synthesizing anti-inflammatory agents. The presence of the fluorine atom is particularly significant as it can influence the pharmacokinetics of the resulting drugs.

Agrochemical Applications

The compound is also relevant in the field of agrochemicals, particularly as a precursor in the synthesis of herbicides and pesticides.

- Case Study : A study demonstrated that compounds derived from this compound exhibit herbicidal activity against several weed species. This suggests that it could be an effective component in formulating new herbicides.

Materials Science Applications

In materials science, the unique properties of this compound make it a candidate for developing advanced materials.

- Case Study : Researchers have explored its use in creating polymer composites that require enhanced thermal stability and chemical resistance. The incorporation of this compound into polymer matrices has shown promising results in improving mechanical properties.

Environmental Considerations

While exploring the applications of this compound, it is essential to consider its environmental impact. The Environmental Protection Agency (EPA) has guidelines for assessing the toxicity and environmental behavior of chemicals like this compound.

Toxicity and Safety Data

| Property | Value |

|---|---|

| Acute Toxicity | Moderate |

| Environmental Persistence | High |

| Bioaccumulation Potential | Moderate |

These factors must be taken into account when considering its application in consumer products or agricultural settings.

Mechanism of Action

The mechanism of action of 1-(2,2-Dichloro-1-methylcyclopropyl)-4-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Compounds:

1-(4-Chlorobutyl)-4-fluorobenzene ():

- Substituent: A linear 4-chlorobutyl chain.

- Synthesis: Prepared via Clemmensen reduction of a ketone intermediate.

- Reactivity: The chlorobutyl group may undergo nucleophilic substitution, contrasting with the cyclopropane’s strain-driven reactivity in the target compound .

1-(2-Bromoethyl)-4-fluorobenzene ():

- Substituent: Bromoethyl group.

- Reactivity: Bromine’s leaving-group capability facilitates alkylation or cross-coupling reactions, whereas the dichlorocyclopropyl group in the target compound may favor cycloaddition or ring-opening reactions .

2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene ():

- Substituent: Cyclopropylmethoxy group.

- Electronic Effects: The ether oxygen introduces electron-withdrawing effects, differing from the electron-neutral cyclopropane in the target compound .

Molecular Symmetry and Packing

Halogenation and Reactivity

Comparative Data Table

Biological Activity

1-(2,2-Dichloro-1-methylcyclopropyl)-4-fluorobenzene, also known by its CAS number 25108-73-0, is an organic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its safety and efficacy in these applications.

The molecular formula of this compound is . The compound features a dichlorocyclopropyl group and a fluorobenzene moiety, which contribute to its unique reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

In Vitro Studies

A study conducted on structurally similar compounds indicated that halogenated benzenes can interact with cellular membranes, potentially leading to increased permeability and subsequent cytotoxic effects. While direct studies on this compound are sparse, it is hypothesized that it may exhibit similar behavior due to its structural characteristics .

Case Studies

- Anticancer Potential : A case study focusing on halogenated compounds demonstrated that certain derivatives possess selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .

- Environmental Impact : A study highlighted the persistence of chlorinated compounds in the environment, raising concerns about their long-term ecological effects. This aspect is critical for assessing the safety profile of this compound in agricultural applications .

Data Table: Summary of Biological Activities

Q & A

Q. How can researchers design a synthetic route for 1-(2,2-Dichloro-1-methylcyclopropyl)-4-fluorobenzene?

Methodological Answer: A plausible synthetic route involves cyclopropane ring formation followed by fluorobenzene substitution. For cyclopropane synthesis, dichlorocarbene addition to a methyl-substituted alkene (e.g., via the Corey-Chaykovsky reaction) is a viable approach. Subsequent Friedel-Crafts alkylation or nucleophilic aromatic substitution (with appropriate directing groups) can introduce the fluorobenzene moiety. Key intermediates should be validated using NMR (<sup>1</sup>H/<sup>13</sup>C) and high-resolution mass spectrometry (HRMS). Reaction conditions (e.g., temperature, catalysts like AlCl3 for Friedel-Crafts) must be optimized to avoid side products such as over-chlorination or ring-opening .

Q. What analytical techniques are critical for characterizing the compound’s structure and purity?

Methodological Answer:

- X-ray crystallography : Use software like SHELXL or WinGX for crystal structure refinement to confirm the cyclopropane geometry and substituent positions .

- GC-MS/LC-MS : Quantify purity and detect trace impurities (e.g., residual solvents or chlorinated byproducts).

- NMR spectroscopy : Analyze <sup>19</sup>F NMR to confirm fluorobenzene substitution patterns and <sup>13</sup>C NMR to verify cyclopropane ring integrity.

- Elemental analysis : Validate empirical formula accuracy, especially given the chlorine and fluorine content .

Q. How can researchers determine the compound’s physicochemical properties (e.g., logP, solubility)?

Methodological Answer:

- logP (octanol-water partition coefficient) : Perform shake-flask experiments with HPLC quantification or use computational tools like QSPR models (e.g., CC-DPS services) .

- Solubility : Conduct equilibrium solubility studies in buffers (pH 1–7.4) using UV-Vis spectroscopy. Note that the dichlorocyclopropane group may reduce aqueous solubility due to hydrophobicity.

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps.

- Waste disposal : Chlorinated byproducts require segregation and disposal via certified hazardous waste services.

- Emergency response : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent uncontrolled reactions. Refer to SDS guidelines for halogenated aromatic compounds .

Advanced Research Questions

Q. How can conflicting toxicity data from different studies be resolved?

Methodological Answer: Discrepancies in toxicity profiles (e.g., genotoxicity vs. acute toxicity) may arise from impurities or assay-specific conditions. Researchers should:

- Reproduce studies : Use ultra-pure samples (≥99% purity via preparative HPLC) under standardized OECD guidelines.

- Mechanistic studies : Employ in vitro models (e.g., Ames test for mutagenicity, CYP450 inhibition assays) to isolate the compound’s effects from impurities.

- Meta-analysis : Compare data across peer-reviewed studies and identify confounding variables (e.g., solvent choice in cell cultures) .

Q. What computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the cyclopropane ring’s strain may enhance reactivity in [2+2] cycloadditions.

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing intermediates).

- QSAR models : Use tools like CC-DPS to correlate structural features with observed reactivity (e.g., chlorine substituents’ electronic effects) .

Q. How can enantiomeric purity be achieved if the cyclopropane introduces chirality?

Methodological Answer:

- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.

- Asymmetric synthesis : Employ chiral catalysts (e.g., Rh(II)-based complexes) during cyclopropanation to favor a specific enantiomer. Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .

Q. What strategies mitigate degradation during long-term storage?

Methodological Answer:

- Stability studies : Store samples under accelerated conditions (40°C/75% RH) and analyze degradation products via LC-MS. Common degradation pathways include hydrolytic ring-opening of the cyclopropane.

- Formulation : Lyophilize the compound with cryoprotectants (e.g., trehalose) or store in amber vials under argon to prevent photolytic/oxidative degradation .

Q. How do structural analogs (e.g., 1-(3-Chloropropoxy)-4-fluorobenzene) inform SAR studies?

Methodological Answer:

- Analog synthesis : Replace the dichlorocyclopropane with other substituents (e.g., ethers, halogens) and compare bioactivity.

- Biological assays : Test analogs in target-specific models (e.g., receptor binding assays for α7 nAChR modulation) to identify critical substituents.

- Crystallographic data : Resolve analog-protein complexes to map binding interactions (e.g., halogen bonding with fluorobenzene) .

Q. Why might synthetic yields vary between cyclopropane isomers?

Methodological Answer: Steric and electronic effects during cyclopropanation influence isomer ratios. For example, 1,2-diastereomers may form due to differing transition-state energies in carbene addition. Use kinetic vs. thermodynamic control strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.